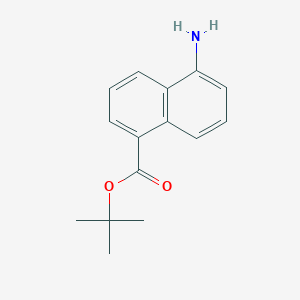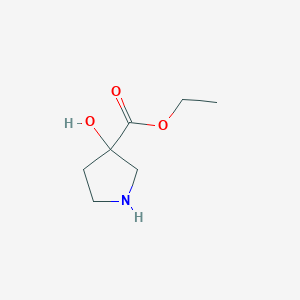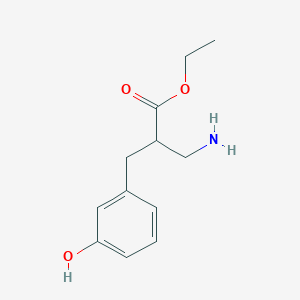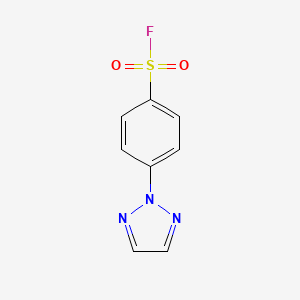![molecular formula C15H14OS B13514576 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiophene ring attached to a tetrahydronaphthalene structure. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and its presence in various biologically active molecules. The combination of thiophene with tetrahydronaphthalene enhances the compound’s potential for diverse chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Tetrahydronaphthalene: The thiophene ring is then attached to the tetrahydronaphthalene structure through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学研究应用
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:
作用机制
The mechanism of action of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Tetrahydronaphthalene: A bicyclic structure without the thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the thiophene ring and tetrahydronaphthalene structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C15H14OS |
|---|---|
分子量 |
242.3 g/mol |
IUPAC 名称 |
2-(thiophen-3-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-8,10,13H,5-6,9H2 |
InChI 键 |
ZZRIBQJLRHUUHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)


![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)


